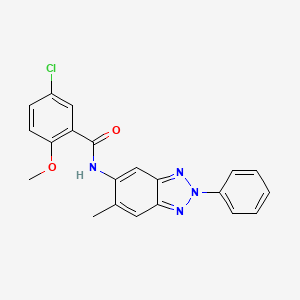
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione, also known as Fluorescein, is a synthetic organic compound that belongs to the xanthene dye family. It has been widely used in scientific research as a fluorescent probe due to its unique optical properties. Fluorescein is a highly versatile compound that has numerous applications in various fields, including biochemistry, cell biology, and medical diagnostics.
Wirkmechanismus
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. This compound has a high quantum yield, which means that it emits a large amount of light per unit of absorbed light. This property makes it an ideal fluorescent probe for scientific research.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it may cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in lab experiments is its high sensitivity and specificity. It can detect small changes in biological processes and can be used to study complex cellular pathways. Another advantage is its low cost and availability. This compound is readily available and can be purchased from various chemical suppliers. However, one of the limitations of using this compound is its photobleaching property. It can lose its fluorescence over time due to exposure to light.
Zukünftige Richtungen
There are numerous future directions for the use of 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in scientific research. One direction is the development of new fluorescent probes with improved optical properties. Another direction is the use of this compound in medical diagnostics, including the detection of cancer and other diseases. Additionally, this compound could be used in the development of new drugs and therapies. Overall, this compound has a bright future in scientific research and medical diagnostics.
Synthesemethoden
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione can be synthesized through several methods, including the classic synthesis method, the acid-catalyzed synthesis method, and the microwave-assisted synthesis method. The classic synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of sulfuric acid. The acid-catalyzed synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of concentrated sulfuric acid. The microwave-assisted synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of a solvent and a microwave source.
Wissenschaftliche Forschungsanwendungen
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has been used extensively in scientific research as a fluorescent probe due to its unique optical properties. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. This compound has also been used in medical diagnostics, including the detection of tumors and the visualization of blood vessels.
Eigenschaften
IUPAC Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)26-20-14-8-6-12-18(20)22/h2-14,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCYSURNXIYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)
![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)

![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)

![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)
